(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of penta-1,4-dien-3-ones, which are characterized by a conjugated system of double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds in an ethanol-water mixture, and the product is obtained after recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The anilino and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one: Known for its use in organic synthesis and coordination chemistry.
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one:
Curcumin analogs: Compounds with similar structural features, known for their biological activities and therapeutic potential.
Uniqueness
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is unique due to the presence of both an anilino group and a phenyl group, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17NO |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-14,19H,1H3/b13-12+,15-14+ |
InChI Key |
LTECABHYPPHTQJ-SQIWNDBBSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C/NC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.